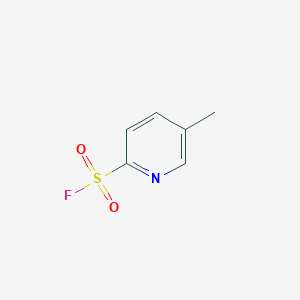

5-Methylpyridine-2-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Methylpyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H6FNO2S and a molecular weight of 175.18 g/mol . This compound is part of the sulfonyl fluoride family, which is known for its applications in organic synthesis, chemical biology, drug discovery, and materials science .

準備方法

Synthetic Routes and Reaction Conditions

One common method is the reaction of 5-methylpyridine with sulfuryl fluoride (SO2F2) under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group.

Industrial Production Methods

Industrial production of 5-Methylpyridine-2-sulfonyl fluoride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization .

化学反応の分析

Types of Reactions

5-Methylpyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate salts.

Oxidation: Products include sulfonic acids.

Reduction: Products include sulfonamides.

科学的研究の応用

Synthesis Applications

5-Methylpyridine-2-sulfonyl fluoride is primarily used as a reagent in the synthesis of sulfonyl fluorides. These compounds are valuable intermediates in organic synthesis due to their versatility in functionalization reactions.

Deoxyfluorination Reagent

One of the notable applications of this compound is its role as a deoxyfluorination reagent. It enables the conversion of alcohols to fluorinated compounds with high selectivity and minimal side reactions. The process typically involves using strong bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triazabicyclodecene (MTBD) under mild conditions, which enhances the scalability of the reaction for preparative purposes .

Late-stage Functionalization

The compound's ability to selectively introduce the sulfonyl fluoride group into complex molecules makes it particularly useful in late-stage functionalization of bioactive compounds. This application is crucial in pharmaceutical development, where modifying existing drug candidates can lead to improved efficacy and safety profiles .

Catalysis

This compound has been explored for its catalytic properties in various chemical reactions. Its unique electronic structure allows it to participate effectively in reactions involving sulfur-fluorine exchange (SuFEx), which is a powerful tool for constructing complex molecular architectures.

SuFEx Click Chemistry

Sulfonyl fluorides, including this compound, are integral to SuFEx click chemistry, which facilitates the rapid assembly of diverse molecular libraries. This method is particularly advantageous due to its high efficiency and selectivity, making it suitable for applications in materials science and drug discovery .

Chemical Biology

In chemical biology, this compound serves as a covalent probe that can modify specific amino acid residues within proteins, thus enabling researchers to study protein functions and interactions.

Protein Modification

The sulfonyl fluoride moiety is known to react with nucleophilic residues such as serine, cysteine, and lysine in proteins, allowing for targeted modifications that can inhibit enzyme activity or alter protein function. This application has significant implications for drug development and understanding disease mechanisms .

Enzyme Inhibition

Sulfonyl fluorides are also recognized for their utility as enzyme inhibitors. For instance, they have been employed to develop selective inhibitors for various serine hydrolases and proteases, which are critical targets in medicinal chemistry . The ability to covalently modify these enzymes enhances the specificity and potency of potential therapeutic agents.

Case Studies

To illustrate the practical applications of this compound, several case studies highlight its effectiveness:

作用機序

The mechanism of action of 5-Methylpyridine-2-sulfonyl fluoride involves the formation of covalent bonds with nucleophilic residues in target proteins. The sulfonyl fluoride group reacts with amino acid side chains such as lysine, tyrosine, and histidine, leading to the inhibition of enzyme activity . This selective reactivity makes it a valuable tool in the design of targeted covalent inhibitors.

類似化合物との比較

Similar Compounds

2-Fluoro-5-methylpyridine: Similar in structure but lacks the sulfonyl fluoride group.

5-Methylpyridine-2-sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.

Uniqueness

5-Methylpyridine-2-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring selective covalent modification of proteins .

生物活性

5-Methylpyridine-2-sulfonyl fluoride (MPSF) is a compound that has garnered attention in chemical biology due to its unique reactivity and biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula C₆H₆FNO₂S and a molecular weight of 175.18 g/mol. Its primary mechanism of action involves the formation of covalent bonds with nucleophilic residues in proteins, particularly serine, threonine, cysteine, lysine, and histidine residues. This electrophilic nature allows MPSF to act as a potent inhibitor of various enzymes by modifying their active sites or altering their conformations.

Target Proteins and Enzymatic Inhibition

MPSF's ability to modify enzymes makes it valuable in studying enzyme mechanisms and protein-ligand interactions. It has been used effectively as a probe in the investigation of serine hydrolases, which are crucial in numerous biological processes. The compound's reactivity with serine residues has been particularly highlighted in studies involving protease inhibitors, where it serves as a tool for understanding enzyme inhibition dynamics .

1. Enzyme Inhibition

MPSF has demonstrated significant potential in inhibiting enzymes involved in various metabolic pathways. For example, it has been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme implicated in the degradation of endocannabinoids. Inhibition of FAAH can lead to increased levels of these signaling molecules, which may have therapeutic implications for pain management and anxiety disorders .

2. Protein Modification

The compound also plays a role in the covalent modification of proteins, affecting their function and interactions. This property is exploited in research to map enzyme binding sites and study protein-protein interactions .

Case Studies

Several studies have explored the effects of MPSF on cellular processes:

- Study on Enzyme Selectivity : Research indicated that MPSF selectively inhibits specific serine hydrolases without causing significant toxicity at low doses. This selectivity is crucial for developing targeted therapeutic agents.

- Impact on Cellular Metabolism : Long-term exposure to MPSF was found to result in sustained inhibition of enzyme activity, leading to alterations in metabolic flux and cellular metabolism. These findings suggest that MPSF can significantly influence cellular functions over time.

Dosage Effects and Toxicity

The biological effects of MPSF vary significantly with dosage:

- Low Doses : At lower concentrations, MPSF selectively inhibits target enzymes with minimal adverse effects.

- High Doses : Increased concentrations can lead to toxicity and disruption of normal cellular functions, highlighting the importance of dosage optimization in experimental settings .

Comparative Analysis with Similar Compounds

| Compound | Key Features | Applications |

|---|---|---|

| 5-Methylpyridine-2-sulfonamide | Contains a sulfonamide group instead | Used as an enzyme inhibitor |

| 2-Fluoro-5-methylpyridine | Lacks sulfonyl fluoride group | Less reactive than MPSF |

MPSF stands out due to its sulfonyl fluoride group, which provides distinct reactivity compared to similar compounds.

特性

IUPAC Name |

5-methylpyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2S/c1-5-2-3-6(8-4-5)11(7,9)10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATNBODWOTXFAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。